Trimethylenebis(trimethylammonium) dichloride
Description
Trimethylenebis(trimethylammonium) dichloride is a bis-quaternary ammonium compound characterized by a three-carbon (trimethylene) chain bridging two trimethylammonium groups, with chloride counterions. Such compounds are typically used in biomedical applications, surfactants, or as neuromuscular blocking agents, depending on chain length and functional groups .
Properties
CAS No. |
56971-22-3 |
|---|---|
Molecular Formula |
C9H24Cl2N2 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C9H24N2.2ClH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
WYZCAVRJZYMXCG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylenebis(trimethylammonium) dichloride can be synthesized through the reaction of trimethylamine with 1,3-dichloropropane. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
(CH3)3N+ClCH2CH2CH2Cl→(CH3)3NCH2CH2CH2N(CH3)3Cl2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethylenebis(trimethylammonium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when combined with other reactive species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Redox Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while redox reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Trimethylenebis(trimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its cationic nature.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethylenebis(trimethylammonium) dichloride involves its interaction with negatively charged species. The cationic nature of the compound allows it to bind to anionic sites on molecules and surfaces, facilitating various chemical and biological processes. The molecular targets include cell membranes, where the compound can disrupt membrane integrity and function.
Comparison with Similar Compounds
Structural Features and Nomenclature
The following compounds share the bis-quaternary ammonium core but differ in bridging groups, chain lengths, and substituents:
*Estimated based on homologous series.
Biological Activity
Trimethylenebis(trimethylammonium) dichloride, also known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula , featuring a central trimethylene chain flanked by two trimethylammonium groups. This structure imparts significant solubility in water and a positive charge, which is crucial for its interaction with biological membranes.
Quaternary ammonium compounds like this compound function primarily through:
- Membrane Disruption : The cationic nature allows these compounds to interact with negatively charged phospholipid bilayers, leading to membrane destabilization and potential cell lysis.
- Antimicrobial Activity : They exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell membranes, inhibiting cellular respiration, and interfering with nutrient transport.
Antimicrobial Effects
This compound has been studied for its antimicrobial efficacy against various pathogens. A summary of findings is presented in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 0.5 - 2.0 mg/mL | Membrane disruption |
| Staphylococcus aureus | 1.0 - 4.0 mg/mL | Protein denaturation |
| Candida albicans | 0.5 - 1.0 mg/mL | Disruption of cell wall integrity |
Cytotoxicity Studies
While effective against pathogens, the cytotoxicity of this compound has also been evaluated. Research indicates that at higher concentrations, it can induce apoptosis in mammalian cells, as shown in the following case study:
- Case Study: Cytotoxicity on HeLa Cells
- Objective : To evaluate the cytotoxic effects on cervical cancer cells.
- Method : HeLa cells were treated with varying concentrations (0.1 - 10 mg/mL).
- Findings : Significant cell death was observed at concentrations above 5 mg/mL, with an IC50 value of approximately 3 mg/mL.
Applications in Medicine and Industry
This compound is utilized in various applications:
- Antiseptics and Disinfectants : Its strong antimicrobial properties make it suitable for use in personal care products and surface disinfectants.
- Pharmaceutical Formulations : It serves as a stabilizing agent in drug formulations due to its ability to enhance solubility and bioavailability.
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